molecular formula C24H26ClN5O4 B2541316 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-73-7

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2541316
CAS RN: 941965-73-7
M. Wt: 483.95
InChI Key: AJVIPTONXKRMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H26ClN5O4 and its molecular weight is 483.95. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential and Receptor Affinity Research on related purine derivatives has demonstrated significant interest due to their pharmacological potential, particularly as ligands for various serotonin (5-HT) receptors. For instance, studies on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have shown these compounds to be potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties (G. Chłoń-Rzepa et al., 2013). Such research underscores the therapeutic potential of purine derivatives in treating mood disorders.

Chemical Synthesis and Modification The chemical synthesis and modification of purine derivatives also constitute a significant area of research, aiming to develop novel compounds with enhanced biological activity or specificity. For example, studies on the construction of condensed sulfur-containing pyridine systems through cascade reactions highlight the synthetic versatility of purine-based compounds (V. Dotsenko et al., 2012). Such work is fundamental for generating new molecules for further biological evaluation.

Biological Evaluation and Activity The evaluation of biological activity is a critical step in understanding the potential applications of purine derivatives. Research into the synthesis, structure, and reactivity of novel purine derivatives provides essential insights into their potential as pharmacological agents. For instance, the investigation of antitumor activity and vascular relaxing effects of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines demonstrates the broad spectrum of pharmacological activities that can be explored within this class of compounds (T. Ueda et al., 1987).

properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O4/c1-28-21-20(22(32)29(2)24(28)33)30(14-18(31)15-34-19-10-8-17(25)9-11-19)23(27-21)26-13-12-16-6-4-3-5-7-16/h3-11,18,31H,12-15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVIPTONXKRMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

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